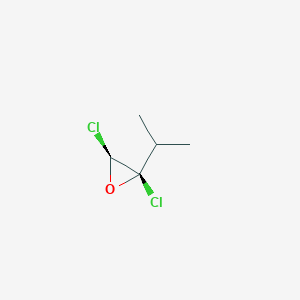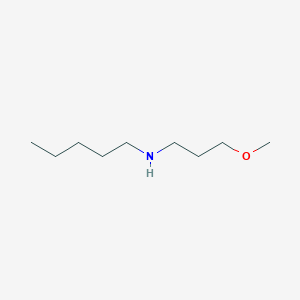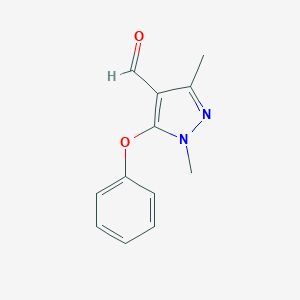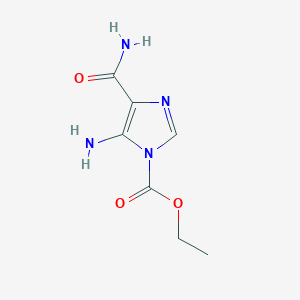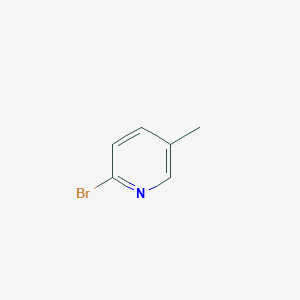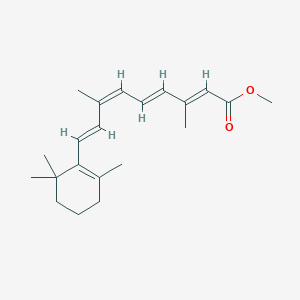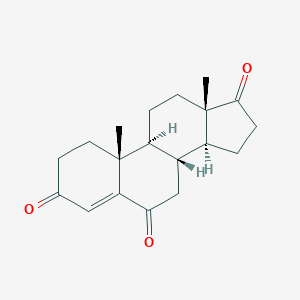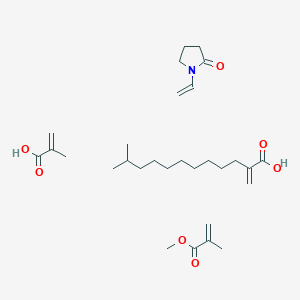
4-(6-Chloropyridazin-3-ylOxy-3-(Trifluoromethyl)Aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a chemical compound with the molecular formula C11H7ClF3N3O It is known for its unique structure, which includes a benzenamine core substituted with a 6-chloro-3-pyridazinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with 6-chloro-3-pyridazinecarboxylic acid. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-3-(trifluoromethyl)-: This compound has a similar structure but lacks the 6-chloro-3-pyridazinyl group.
Benzenamine, 3,5-dichloro-4-[(6-chloro-3-pyridazinyl)oxy]-: This compound has additional chlorine substituents on the benzenamine core.
Uniqueness
Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is unique due to the presence of both the 6-chloro-3-pyridazinyl group and the trifluoromethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103317-56-2 |
|---|---|
Molecular Formula |
C11H7ClF3N3O |
Molecular Weight |
289.64 g/mol |
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2 |
InChI Key |
UNGRLXQADZQVTE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl |
Synonyms |
BENZENAMINE, 4-[(6-CHLORO-3-PYRIDAZINYL)OXY]-3-(TRIFLUOROMETHYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


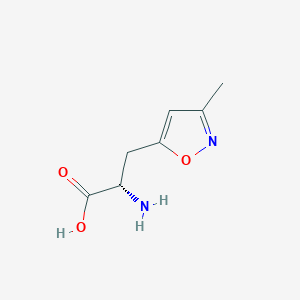
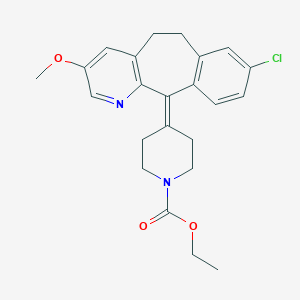
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)
